molecular formula C22H25N3O4S B2548900 N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252856-78-2

N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

カタログ番号: B2548900
CAS番号: 1252856-78-2
分子量: 427.52
InChIキー: YKNULHBZUCHHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, a high-purity synthetic compound provided for advanced pharmacological and drug discovery research. With a molecular formula of C22H25N3O4S and a molecular weight of 427.52 g/mol, it is characterized by its specific thieno[3,2-d]pyrimidine scaffold . Thienopyrimidine derivatives are a significant class of heterocyclic compounds known for their diverse and potent biological activities . Particularly, research into analogous structures has demonstrated promising activity against various cancer cell lines and specific oncogenes, positioning this compound as a valuable candidate for use in oncology research and the development of novel anti-cancer therapeutics . The structure includes a cyclopentyl acetamide group and a 4-ethoxyphenylmethyl substituent, which may be critical for target binding and selectivity. This product is intended for research and development applications only and is not intended for diagnostic or therapeutic use. The SMILES notation for this compound is CCOC1=CC=C(CN2C(=O)N(CC(=O)NC3CCCC3)C3=C(SC=C3)C2=O)C=C1 .

特性

IUPAC Name

N-cyclopentyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-17-9-7-15(8-10-17)13-25-21(27)20-18(11-12-30-20)24(22(25)28)14-19(26)23-16-5-3-4-6-16/h7-12,16,20H,2-6,13-14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKINCTUOOCLQOY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4CCCC4)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is C19H23N3O4. It has a molecular weight of 357.4 g/mol. The IUPAC name highlights its complex structure which includes a thieno[3,2-d]pyrimidine moiety.

PropertyValue
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
IUPAC NameN-cyclopentyl-2-{...}
InChI KeyZNHROGKBECYISV-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert therapeutic effects:

Anticancer Activity

Studies have shown that compounds similar to N-cyclopentyl-2-{...} can inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been reported to significantly inhibit the growth of A431 vulvar epidermal carcinoma cells in vitro by interfering with cellular signaling pathways involved in proliferation and survival .

Enzyme Inhibition

The compound is believed to interact with specific enzymes or receptors, potentially altering their activity. This interaction could lead to downstream effects such as modulation of gene expression or metabolic pathways. Similar compounds have been studied for their ability to inhibit kinases involved in cancer progression .

The proposed mechanism of action involves binding to target enzymes or receptors. This binding can lead to alterations in cellular signaling pathways and subsequent biological responses. For example, inhibition of certain kinases can result in decreased cell survival and proliferation .

Case Studies

A notable study investigated the effects of pyrimidine-based compounds on cancer cell lines. The findings suggested that these compounds could serve as effective inhibitors of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Another research effort focused on the synthesis of novel pyrimidine analogs that demonstrated potent anticancer activity against various tumor types. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

When compared to other similar compounds, N-cyclopentyl-2-{...} exhibits unique properties due to its specific structural features. The presence of the dioxopyrazinyl moiety may enhance its reactivity and specificity towards biological targets.

Compound NameBiological Activity
N-cyclopentyl-2-(4-ethoxyphenyl)acetamideModerate anticancer effects
N-cyclopentyl-2-[4-(4-methoxyphenyl)]acetamideSignificant enzyme inhibition
N-cyclopentyl-3-[1-(2-(ethoxyphenyl)amino)]acetamideAntimicrobial properties

科学的研究の応用

Biological Activities

Research indicates that N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways. This suggests potential for similar efficacy in N-cyclopentyl derivatives .

Antimicrobial Properties

Compounds structurally related to N-cyclopentyl derivatives have exhibited significant antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Enzyme Inhibition

N-cyclopentyl derivatives may act as inhibitors of enzymes involved in metabolic pathways relevant to disease progression. For example:

  • Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases .

Therapeutic Applications

Given its diverse biological activities, N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide holds potential for therapeutic applications:

Cancer Treatment

Due to its anticancer properties and ability to inhibit specific signaling pathways involved in tumor growth, this compound could be further explored as a candidate for cancer therapy.

Antimicrobial Agents

The antimicrobial properties suggest that this compound could be developed into a new class of antibiotics or antimicrobial agents effective against resistant strains of bacteria.

Neurological Disorders

The enzyme inhibition profile indicates potential use in treating neurological conditions where acetylcholine modulation is beneficial.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .

Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Thieno[3,2-d]pyrimidine vs. Thiazol-2(3H)-ylidene Derivatives Compounds like N-[1-(((4-(4-fluorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () replace the thieno-pyrimidine core with a thiazole ring. Fluorine substitution (e.g., 4-fluorophenyl in ) increases electronegativity, enhancing hydrogen-bonding interactions but reducing metabolic stability .
  • Thieno[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidin-4-one The compound N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)acetamide () features a pyrido-pyrimidine core. This modification introduces a nitrogen atom in the fused benzene ring, increasing polarity and aqueous solubility. However, the loss of the sulfur atom (present in thieno-pyrimidine) may reduce hydrophobic interactions in target binding .

Substituent Effects

  • 4-Ethoxyphenylmethyl vs. Phenyl/Substituted Phenyl Groups The 4-ethoxyphenylmethyl group in the target compound provides moderate electron-donating effects (via ethoxy) and steric bulk, which may enhance selectivity for hydrophobic pockets in enzymes. In contrast, N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () uses a 2-ethyl-6-methylphenyl group, which increases steric hindrance and may limit binding to shallow active sites .
  • Cyclopentyl vs. Linear Alkyl Chains The N-cyclopentyl group in the target compound offers conformational restraint compared to linear alkyl chains (e.g., N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl) derivatives in ). Cyclopentyl’s puckered structure may improve metabolic stability by shielding the acetamide bond from hydrolytic enzymes .

Pharmacokinetic and Physicochemical Properties

Table 1 summarizes key parameters:

Compound Name Core Structure Molecular Weight logP* H-Bond Donors/Acceptors Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione ~447.5† ~3.1 2/6 High lipophilicity, ethoxy for stability
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 403.5 4.2 1/4 Bulky aryl substituents, lower solubility
N-[1-(((4-(4-Nitrophenyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Thiazol-2(3H)-ylidene ~396.4 2.8 2/5 Nitro group for electron-withdrawing effects

*Predicted using ChemDraw. †Calculated based on molecular formula.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. For example, analogous thieno[3,2-d]pyrimidine derivatives are synthesized via coupling reactions, as seen in cyclopenta[4,5]thieno[2,3-d]pyrimidine systems (53% yield using DMSO-d6 for NMR characterization) . Key steps include:

  • Cyclization : Reacting thiophene-carboxamide intermediates with pyrimidine precursors under reflux.
  • Purification : Column chromatography or recrystallization (e.g., slow evaporation in ethyl acetate for crystal growth ).
  • Characterization : ¹H NMR (e.g., δ 2.03 ppm for CH₃ groups) and LC-MS (e.g., m/z 326.0 [M+H]⁺) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Data
CyclizationDMSO-d6, 197–198°C53%¹H NMR (δ 2.43–2.58 ppm, CH₂)
CrystallizationEthyl acetate, slow evaporationR factor: 0.054

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • ¹H NMR : Identifies substituents (e.g., aromatic protons at δ 6.77–8.33 ppm ).
  • LC-MS : Confirms molecular weight (e.g., m/z 326.0 [M+H]⁺) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., mean C–C = 0.004 Å in ) and detects lattice disorders .

Advanced Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

  • Catalyst screening : Transition metals (e.g., Pd/Cu) improve cyclization yields in analogous pyrimidine syntheses .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Cross-validation : Compare ¹H NMR shifts with X-ray data (e.g., ’s δ 2.03 ppm CH₃ vs. crystallographic CH₃ positions in ).
  • Control experiments : Repeat under standardized conditions (e.g., solvent, temperature) to isolate solvent-induced shifts .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What computational strategies predict the compound’s biological interactions?

  • Molecular docking : Use X-ray structures (e.g., bond angles from ) to model binding to target proteins .
  • DFT calculations : Optimize geometry using crystallographic parameters (e.g., mean C–C = 0.003 Å ).
  • ADMET profiling : Predict pharmacokinetics using logP and polar surface area derived from LC-MS and NMR data .

Q. How is crystallographic disorder managed in structural analysis?

  • Disorder modeling : Refine occupancy ratios for disordered atoms (e.g., ’s R factor = 0.054 after accounting for main-residue disorder) .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K in ) .

Methodological Notes

  • Synthesis : Prioritize regioselective reactions to avoid isomer formation .
  • Characterization : Combine multiple techniques (e.g., NMR + X-ray) to confirm stereochemistry .
  • Data interpretation : Address solvent effects in NMR and crystallographic thermal parameters to avoid misinterpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。